molecular formula C8H8N2O B583339 1-(2-Methylimidazol-1-yl)but-2-yn-1-one CAS No. 156969-34-5

1-(2-Methylimidazol-1-yl)but-2-yn-1-one

Katalognummer: B583339
CAS-Nummer: 156969-34-5
Molekulargewicht: 148.165
InChI-Schlüssel: DAOMBWJLPWIBFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methylimidazol-1-yl)but-2-yn-1-one is a compound that belongs to the imidazole family, which is known for its diverse chemical and biological properties. Imidazole derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylimidazol-1-yl)but-2-yn-1-one typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production of imidazole derivatives often involves multi-step synthesis processes. For example, the reaction of 1H-imidazole with 4-chloromethylbenzaldehyde can produce intermediate compounds, which are then further processed to obtain the desired product . The use of catalysts and optimized reaction conditions is crucial for achieving high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Methylimidazol-1-yl)but-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring .

Wissenschaftliche Forschungsanwendungen

1-(2-Methylimidazol-1-yl)but-2-yn-1-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-Methylimidazol-1-yl)but-2-yn-1-one involves its interaction with various molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound’s ability to form hydrogen bonds and coordinate with metal centers plays a crucial role in its biological and chemical activities .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(2-Methylimidazol-1-yl)but-2-yn-1-one stands out due to its unique structure, which combines an imidazole ring with a but-2-yn-1-one moiety. This combination provides distinct chemical reactivity and potential for diverse applications .

Eigenschaften

CAS-Nummer

156969-34-5

Molekularformel

C8H8N2O

Molekulargewicht

148.165

IUPAC-Name

1-(2-methylimidazol-1-yl)but-2-yn-1-one

InChI

InChI=1S/C8H8N2O/c1-3-4-8(11)10-6-5-9-7(10)2/h5-6H,1-2H3

InChI-Schlüssel

DAOMBWJLPWIBFC-UHFFFAOYSA-N

SMILES

CC#CC(=O)N1C=CN=C1C

Synonyme

1H-Imidazole,2-methyl-1-(1-oxo-2-butynyl)-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.